molecular formula C5H8O2 B041593 Tetrahydrofuran-3-carbaldehyde CAS No. 79710-86-4

Tetrahydrofuran-3-carbaldehyde

Cat. No. B041593
CAS RN: 79710-86-4
M. Wt: 100.12 g/mol
InChI Key: GSUBXIVOZXWGKF-UHFFFAOYSA-N
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Description

Tetrahydrofuran-3-carbaldehyde is a chemical compound that is part of the tetrahydrofuran group. This compound and its derivatives have gained significant attention due to their applications in organic synthesis and potential use in various chemical reactions.

Synthesis Analysis

  • A straightforward one-pot synthesis of tetrahydrofurobenzopyran and tetrahydrofurobenzofuran systems via an in situ ring-expansion of cyclopropane carbaldehydes followed by a [2 + n] cycloaddition with quinone derivatives was reported (Kaur et al., 2022).
  • Diastereoselective synthesis of pentasubstituted tetrahydrofurans via a Lewis acid-catalyzed (3 + 2)-annulation of quaternary donor site cyclopropanes and aldehydes was described, achieving yields up to 95% (Smith et al., 2011).

Molecular Structure Analysis

The molecular structure of Tetrahydrofuran-3-carbaldehyde involves a five-membered ring with four carbon atoms and one oxygen atom, with a carbaldehyde group attached to the third carbon atom.

Chemical Reactions and Properties

  • Tetrahydrofuran derivatives, including Tetrahydrofuran-3-carbaldehyde, can undergo various chemical reactions, such as Lewis acid-catalyzed rearrangements and cycloadditions, resulting in different substituted derivatives (Ghosh & Belcher, 2020).
  • The compound's reactivity is influenced by its ring structure and the presence of the aldehyde group, which allows for nucleophilic addition reactions.

Scientific Research Applications

  • Synthesis of Diverse Tetrahydrofurans : A study demonstrated the broad scope for synthesizing diverse tetrahydrofurans using Lewis acid catalysis. This process led to stereospecific reactions and the synthesis of complex molecules such as (+)-polyanthellin A and (+)-virgatusin (Campbell et al., 2010).

  • Anion Binding Properties : Research on tetrakis(1H-pyrrole-2-carbaldehyde) receptors showed that they could be tuned to exhibit high affinity for certain anions in chloroform through electronic switching, indicating potential applications in molecular recognition (Deliomeroglu et al., 2014).

  • Photochemical Cycloaddition : A study in 1983 found that the photochemical cycloaddition of enamine-carbaldehydes and alkenes regioselectively yields 1,4-dihydropyridines and 2-hydroxy-1,2,3,4-tetrahydropyridines. This has implications for organic synthesis processes (Tietz et al., 1983).

  • Barbier-Type Carbonyl Addition Reactions : Another study highlighted the use of Barbier-type carbonyl addition reactions with various metals and additives, providing a stereoselective method to create functionalized tetrahydrothiophenes (Alcaide et al., 2008).

  • Synthesis of Tetrahydrofuran Derivatives : Research has shown the importance of titanium(IV) chloride in the synthesis of tetrahydrofuran-2-carbaldehyde dithioacetals and their related derivatives, indicating its role in derivative synthesis (Mottoh & Reese, 1984).

  • Combustion Chemistry of Tetrahydrofurfuryl Alcohol : A 2020 study explored the high-temperature combustion of tetrahydrofurfuryl alcohol, producing over 40 chemical products. It found that cis configuration species were more stable than trans configurations, which can be insightful in understanding combustion processes (Tran et al., 2020).

  • Diastereoselective Synthesis of Tetrahydrofurans : There has been research on diastereoselective synthesis of highly substituted tetrahydrofurans with high yields and diastereomeric ratios, which is significant in stereoselective organic synthesis (Smith et al., 2011).

  • Stereoselective Synthesis of Disubstituted Tetrahydrofurans : A study focused on Lewis acid-catalyzed rearrangements leading to highly stereoselective synthesis of cis- and trans-2,3-disubstituted tetrahydrofuran derivatives (Ghosh & Belcher, 2020).

Safety And Hazards

Tetrahydrofuran-3-carbaldehyde is a highly flammable liquid and vapor . It is harmful if swallowed and causes serious eye irritation . It may cause respiratory irritation and drowsiness or dizziness . It is also suspected of causing cancer .

properties

IUPAC Name

oxolane-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-3-5-1-2-7-4-5/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUBXIVOZXWGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60888563
Record name 3-Furancarboxaldehyde, tetrahydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrofuran-3-carbaldehyde

CAS RN

79710-86-4
Record name Tetrahydro-3-furancarboxaldehyde
Source CAS Common Chemistry
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Record name 3-Furancarboxaldehyde, tetrahydro-
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Record name 3-Furancarboxaldehyde, tetrahydro-
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Record name 3-Furancarboxaldehyde, tetrahydro-
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Record name tetrahydrofuran-3-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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